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Compound of Interest

Compound Name:
3-(3,5-Dichlorophenyl)-3-

oxopropanenitrile

Cat. No.: B1302681 Get Quote

An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Introduction: A Versatile β-Ketonitrile Scaffold
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, also known by its synonym 3,5-

Dichlorobenzoylacetonitrile, is a polyfunctional organic molecule of significant interest to the

chemical and pharmaceutical industries.[1] With a molecular formula of C₉H₅Cl₂NO and a

molecular weight of 214.05 g/mol , this compound belongs to the class of β-ketonitriles.[1][2] Its

structure is characterized by a central keto-nitrile functional group arrangement, flanked by a

3,5-dichlorinated phenyl ring. This specific arrangement of reactive moieties—a ketone, a

nitrile, and an activated methylene group—makes it a highly valuable and versatile building

block in organic synthesis.[1][3]

The presence of the dichlorophenyl group is particularly noteworthy, as this motif is a key

component in numerous biologically active compounds, including pharmaceuticals and

agrochemicals.[1][4] Consequently, 3-(3,5-dichlorophenyl)-3-oxopropanenitrile serves as a

crucial intermediate in the development of novel molecules for drug discovery and crop

protection.[1] This guide provides a comprehensive overview of its fundamental properties,

synthesis, characterization, and potential applications, offering a technical resource for

researchers in organic synthesis and medicinal chemistry.
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The physical and chemical properties of a compound dictate its handling, reactivity, and

suitability for various applications. The properties of 3-(3,5-dichlorophenyl)-3-
oxopropanenitrile are heavily influenced by its molecular weight and the polarity imparted by

the ketone, nitrile, and chloro-substituents.
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Property Value / Description
Rationale & Scientific
Insight

CAS Number 69316-09-2

The universally accepted

unique identifier for this

specific chemical substance.[1]

[2][3]

IUPAC Name
3-(3,5-dichlorophenyl)-3-

oxopropanenitrile

A systematic name defining

the precise molecular

structure.[3]

Molecular Formula C₉H₅Cl₂NO
Derived from elemental

composition.[2][3]

Molecular Weight 214.05 g/mol
The sum of the atomic weights

of the constituent atoms.[1][2]

Boiling Point
393.3 ± 42.0°C at 760 mmHg

(Predicted)

This high predicted boiling

point is a direct consequence

of strong intermolecular dipole-

dipole forces from the polar

carbonyl (C=O) and nitrile

(C≡N) groups, coupled with

significant van der Waals

forces arising from the large,

polarizable dichlorophenyl ring.

[3]

Flash Point 191.7°C (Predicted)

The high flash point indicates

relatively low volatility and

suggests moderate thermal

stability under standard

conditions.[3][5]

Solubility Enhanced solubility in polar

aprotic solvents.

The molecule's polarity

facilitates dissolution in

solvents like Dimethyl

Sulfoxide (DMSO), Acetonitrile

(ACN), and

Dimethylformamide (DMF).[3]
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The nitrile and ketone groups

act as hydrogen bond

acceptors, promoting

interaction with these solvents.

Storage Store at 0-8°C, sealed, dry.

Cool, dry, and inert conditions

are recommended to prevent

potential degradation over

time, which could be initiated

by moisture or heat.[1][6]

Synthesis and Mechanism
The synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is typically achieved through a

condensation reaction that forms the key carbon-carbon bond between the acyl group and the

acetonitrile-derived methylene group. A common and effective strategy involves the acylation of

the acetonitrile anion with an activated 3,5-dichlorobenzoyl derivative.

Conceptual Synthesis Workflow
The reaction leverages the acidity of the α-protons of acetonitrile, which can be removed by a

strong base to generate a nucleophilic carbanion. This anion then attacks the electrophilic

carbonyl carbon of an acylating agent like 3,5-dichlorobenzoyl chloride.

Acetonitrile (CH₃CN)

Acetonitrile Carbanion
(⁻CH₂CN)

Strong Base
(e.g., n-BuLi, NaH)

Deprotonation

3,5-Dichlorobenzoyl
Chloride

3-(3,5-Dichlorophenyl)
-3-oxopropanenitrile

Nucleophilic Acyl
Substitution

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile.
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Exemplary Laboratory Protocol
This protocol is a representative procedure based on established chemical principles for β-

ketonitrile synthesis.

Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous

acetonitrile, which serves as both reactant and solvent.

Carbanion Formation: The flask is cooled to a low temperature (e.g., -78°C) in a dry

ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added

dropwise via the dropping funnel.[3] The reaction is stirred for 30-60 minutes to ensure

complete formation of the acetonitrile carbanion.

Expertise Insight: The use of a strong, non-nucleophilic base at low temperature is critical

to prevent side reactions, such as self-condensation of acetonitrile or reaction with the

solvent.

Acylation: A solution of 3,5-dichlorobenzoyl chloride in an anhydrous solvent (e.g., THF) is

added slowly to the carbanion solution, maintaining the low temperature.[3] The reaction

mixture is stirred for several hours, allowing it to slowly warm to room temperature.

Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) until the starting acyl chloride is consumed.

Workup and Quenching: The reaction is carefully quenched by the slow addition of a

saturated aqueous ammonium chloride solution. The organic layer is separated, and the

aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

Purification: The combined organic extracts are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude

product is then purified, typically by column chromatography on silica gel or recrystallization,

to yield pure 3-(3,5-dichlorophenyl)-3-oxopropanenitrile.

Spectroscopic and Spectrometric Characterization
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Structural elucidation of the synthesized product is a self-validating step, confirming its identity

and purity. The combination of NMR, IR, and Mass Spectrometry provides unambiguous

evidence for the target structure.
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Technique Expected Observation Interpretation

¹H NMR
δ ~ 7.5-8.0 ppm (m, 3H)δ ~

4.0-4.5 ppm (s, 2H)

The signals in the 7.5-8.0 ppm

range correspond to the three

protons on the 3,5-

disubstituted aromatic ring. A

singlet around 4.0-4.5 ppm is

characteristic of the activated

methylene (-CH₂-) protons

situated between the electron-

withdrawing ketone and nitrile

groups.

¹³C NMR

δ ~ 185-195 ppm (C=O)δ ~

130-140 ppm (Ar-C)δ ~ 125-

130 ppm (Ar-CH)δ ~ 115-120

ppm (C≡N)δ ~ 30-40 ppm (-

CH₂-)

Each unique carbon

environment gives a distinct

signal. Key signals include the

downfield ketone carbonyl, the

nitrile carbon, and the carbons

of the aromatic ring.

IR Spectroscopy

ν ~ 2250-2270 cm⁻¹ (C≡N

stretch)ν ~ 1690-1710 cm⁻¹

(C=O stretch)ν ~ 3000-3100

cm⁻¹ (Ar C-H stretch)ν ~ 700-

850 cm⁻¹ (C-Cl stretch)

The sharp, medium-intensity

peak around 2260 cm⁻¹ is a

definitive indicator of the nitrile

group. The strong absorption

around 1700 cm⁻¹ confirms the

presence of the conjugated

ketone carbonyl group.[7][8]

Mass Spectrometry (EI-MS)
M⁺ peak at m/z 213Isotope

peaks at m/z 215 and 217

The molecular ion peak (for

³⁵Cl) will appear at m/z 213. A

characteristic isotopic cluster

pattern for two chlorine atoms

(M⁺, M⁺+2, M⁺+4) will be

observed in a ratio of

approximately 9:6:1, providing

definitive evidence for the

presence of two chlorine

atoms.[9]
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Reactivity and Synthetic Utility
The chemical behavior of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is dominated by its

three functional groups.

Acidic Methylene Group: The protons of the CH₂ group are acidic due to the resonance

stabilization of the resulting carbanion by both the adjacent carbonyl and nitrile groups. This

allows the molecule to act as a potent nucleophile in various C-C bond-forming reactions,

such as alkylations and aldol condensations.

Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition and reduction

reactions. For example, reduction with sodium borohydride would yield the corresponding

secondary alcohol.

Nitrile Group: The nitrile group is also synthetically versatile. It can be reduced to a primary

amine, hydrolyzed to a carboxylic acid under acidic or basic conditions, or used in

cycloaddition reactions.[3]

This trifecta of reactivity makes the compound an ideal starting material for synthesizing more

complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

Potential Biological and Industrial Significance
While specific biological activity data for 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is not

widely published, the structural motifs it contains are prevalent in molecules with known

bioactivity.[3]
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Caption: Conceptual links between the molecule's structural features and potential applications.

Pharmaceutical Development: Derivatives of dichlorophenyl compounds have demonstrated

a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory

activities.[4] The 3,5-dichloro substitution pattern, in particular, is explored to enhance

potency and modulate pharmacokinetic properties. This molecule serves as a key

intermediate for synthesizing libraries of compounds for screening.[1]

Agrochemicals: The dichlorophenyl group is a known toxophore in various herbicides and

pesticides.[1][4] This compound can be used to synthesize new agrochemicals, potentially

with novel modes of action or improved efficacy.[6]

Material Science: The reactive nature of the molecule allows for its incorporation into

specialty polymers and resins, potentially imparting properties like thermal stability or flame

retardancy.[1]

Conclusion
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is more than a simple chemical; it is a

strategically designed synthetic intermediate. Its value lies in the convergence of a biologically
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relevant dichlorophenyl scaffold with a synthetically versatile β-ketonitrile core. The predictable

physicochemical properties, well-understood synthesis, and clear spectroscopic signatures

make it a reliable tool for the research chemist. For professionals in drug development and

agrochemical research, it represents a key starting point for the exploration of new chemical

entities with potentially significant biological impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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